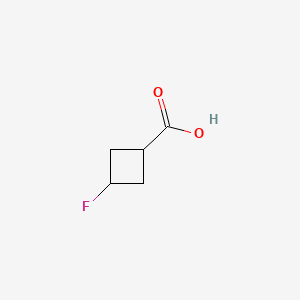

3-Fluorocyclobutanecarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluorocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXHCYIDZUPZNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595617, DTXSID201273464, DTXSID901283185 | |

| Record name | 3-Fluorocyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-Fluorocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Fluorocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122665-96-7, 123812-79-3, 123812-78-2 | |

| Record name | 3-Fluorocyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-Fluorocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Fluorocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluorocyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-3-Fluorocyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 3-Fluorocyclobutanecarboxylic Acid

Executive Summary

3-Fluorocyclobutanecarboxylic acid is a specialized fluorinated building block used in the optimization of small molecule drug candidates. Characterized by the strategic placement of a fluorine atom on a strained cyclobutane ring, this scaffold offers unique conformational bias and metabolic stability.[1] It serves as a critical bioisostere for non-fluorinated cycloalkyls and proline mimetics, allowing medicinal chemists to modulate pKa, lipophilicity (LogP), and metabolic susceptibility without significantly altering steric bulk.

This guide details the chemical identity, synthesis, and application of 3-fluorocyclobutanecarboxylic acid, distinguishing between its stereoisomers to ensure precision in structure-activity relationship (SAR) studies.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The introduction of fluorine at the 3-position of the cyclobutane ring creates distinct stereochemical and electronic environments.[1] The molecule exists as two geometric isomers: cis and trans.[2]

CAS Registry & Identifiers

| Chemical Name | Stereochemistry | CAS Registry Number | Molecular Formula | Molecular Weight |

| 3-Fluorocyclobutanecarboxylic acid | Unspecified / Generic | 122665-96-7 | C₅H₇FO₂ | 118.11 g/mol |

| cis-3-Fluorocyclobutanecarboxylic acid | (1s,3s) (Z-isomer) | 123812-78-2 | C₅H₇FO₂ | 118.11 g/mol |

| trans-3-Fluorocyclobutanecarboxylic acid | (1r,3r) (E-isomer) | 123812-79-3 | C₅H₇FO₂ | 118.11 g/mol |

Physicochemical Properties

The fluorine atom exerts a strong inductive effect (

-

Acidity (pKa): The pKa is approximately 3.8 – 4.0 , representing an acidification of ~0.8 log units compared to cyclobutanecarboxylic acid (pKa ~4.8). This shift is critical for tuning the pH-dependent solubility and permeability of drug payloads.

-

Lipophilicity (LogP):

-

Trans-isomer: Generally more lipophilic (

to -

Cis-isomer: More polar due to the alignment of the C-F and C-CO₂H dipoles.

-

-

Conformation: The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain.

-

Cis-isomer: Typically adopts a conformation where substituents are pseudo-equatorial/pseudo-axial to minimize 1,3-diaxial repulsion.

-

Trans-isomer: Often flatter or adopts a diequatorial-like arrangement, which can be energetically more stable.

-

Part 2: Synthetic Methodologies

The most reliable synthetic route involves the deoxyfluorination of a 3-hydroxycyclobutanecarboxylate precursor. Direct fluorination of the acid is avoided to prevent the formation of volatile acyl fluorides; thus, an ester protection strategy is employed.

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway from the commercially available 3-oxocyclobutanecarboxylic acid.

Detailed Experimental Protocol

Objective: Synthesis of trans-3-fluorocyclobutanecarboxylic acid (via inversion of cis-hydroxy precursor).

Prerequisites:

-

Reagents: Methyl cis-3-hydroxycyclobutanecarboxylate (purified), DAST (Diethylaminosulfur trifluoride), Dichloromethane (anhydrous), LiOH.

-

Safety: DAST reacts violently with water and glass; use plasticware or anhydrous conditions in Teflon/HDPE vessels if possible. Work in a fume hood.

Step 1: Deoxyfluorination (The Critical Step)

-

Setup: Charge a flame-dried round-bottom flask (under Nitrogen/Argon) with Methyl cis-3-hydroxycyclobutanecarboxylate (1.0 eq) dissolved in anhydrous DCM (

). -

Cooling: Cool the solution to

using a dry ice/acetone bath. -

Addition: Add DAST (1.2 eq) dropwise via syringe. Note: Maintain low temperature to prevent elimination side-products (formation of cyclobutene).

-

Reaction: Allow the mixture to warm to room temperature (RT) slowly over 4–6 hours. Monitor by TLC or GC-MS.

-

Quench: Cool to

and carefully quench with saturated aqueous -

Workup: Extract with DCM (

), dry over

Step 2: Hydrolysis

-

Dissolution: Dissolve the purified fluoro-ester in THF:Water (3:1).

-

Saponification: Add LiOH (2.0 eq) and stir at RT for 2–4 hours.

-

Isolation: Acidify to pH ~2 with 1N HCl. Extract with EtOAc.

-

Result: Concentration yields the target 3-fluorocyclobutanecarboxylic acid as a white to off-white solid.

Part 3: Applications in Drug Design

Bioisosterism & Metabolic Stability

In medicinal chemistry, the cyclobutane ring is often used as a restricted analog of alkyl chains (e.g., propyl or butyl linkers).

-

Metabolic Blocking: The C-3 position is a common site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Substituting a hydrogen with fluorine blocks this metabolic soft spot due to the strength of the C-F bond (

). -

Dipole Alignment: The C-F bond introduces a permanent dipole that can engage in specific electrostatic interactions with protein binding pockets, potentially improving potency (IC50).

Precursor to Radiotracers

While this guide focuses on the carboxylic acid, it is the direct synthetic precursor to FACBC (Fluciclovine) , an FDA-approved PET tracer for prostate cancer imaging.

-

Transformation: The carboxylic acid is converted to the amino acid via Curtius rearrangement or similar amination protocols.

-

Relevance: Researchers developing next-generation imaging agents often start with the 3-fluorocyclobutanecarboxylic acid scaffold to create derivatives with altered transport kinetics (LAT1 vs. ASCT2 transporters).

Conformational Restriction

The "pucker" angle of the cyclobutane ring (

-

Trans-isomer: Orients the acid and the fluorine in opposite directions, mimicking an extended chain conformation.

-

Cis-isomer: Orients groups on the same face, useful for mimicking turn structures in peptides.

References

-

Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Source: European Journal of Organic Chemistry (2015).[6] Context: Establishes pKa shifts and lipophilicity changes upon fluorination of the cyclobutane core.

-

Multigram Synthesis of 3-Fluorinated Cyclobutane Building Blocks. Source: ResearchGate / Enamine Ltd. Context: detailed protocols for the scale-up of 3-fluorocyclobutanecarboxylic acid from cyclobutanone.

-

Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. Source: PubMed / NIH (2011). Context: Describes the biological utility of the amino-acid derivative (FACBC) and transporter interactions.

-

Deoxyfluorination of Alcohols using DAST. Source: Organic Reactions (Wiley). Context: Standard mechanistic reference for the inversion of configuration during fluorination.

Sources

- 1. 3-Fluorocyclobutanecarboxylic Acid [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. researchgate.net [researchgate.net]

- 5. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: pKa and Physicochemical Properties of 3-Fluorocyclobutanecarboxylic Acid

Executive Summary

3-Fluorocyclobutanecarboxylic acid represents a critical fluorinated building block in modern medicinal chemistry, utilized to modulate lipophilicity (LogP) and acidity (pKa) without significantly altering steric bulk.

The introduction of a fluorine atom at the C3 position of the cyclobutane ring exerts a strong electron-withdrawing inductive effect (-I), lowering the pKa relative to the unsubstituted parent compound.

-

Experimental pKa Range: 3.9 – 4.2 (measured at 23 °C).

-

Comparison: This is approximately 0.6 – 0.9 units lower than unsubstituted cyclobutanecarboxylic acid (pKa ~4.79).

-

Stereochemical Impact: The trans isomer is generally more acidic (lower pKa) than the cis isomer due to stereoelectronic effects and intramolecular interactions stabilizing the protonated form in the cis isomer.

This guide details the theoretical underpinnings, experimental data, and validation protocols for researchers utilizing this scaffold in lead optimization.

Part 1: Theoretical Framework & Electronic Effects

The Fluorine Inductive Effect

The fluorine atom is highly electronegative (

Cis/Trans Isomerism and Acidity

The acidity of 3-fluorocyclobutanecarboxylic acid is stereodependent.

-

Trans-Isomer (More Acidic, pKa ~3.9): The carboxyl group and the fluorine atom are on opposite sides of the ring plane. The dipole moments are generally additive in a way that exposes the carboxylate to solvent, and there is no intramolecular hydrogen bonding to stabilize the neutral acid.

-

Cis-Isomer (Less Acidic, pKa ~4.2): The carboxyl group and fluorine are on the same face. Experimental evidence and computational models suggest a weak intramolecular hydrogen bond or electrostatic interaction between the acidic proton and the fluorine atom (

). This interaction stabilizes the protonated (neutral) form, making it energetically more difficult to remove the proton, thereby raising the pKa relative to the trans isomer.

Graphviz Visualization: Electronic & Steric Interactions

The following diagram illustrates the structural logic governing the acidity difference.

Figure 1: Mechanistic drivers of acidity in 3-fluorocyclobutanecarboxylic acid isomers.

Part 2: Quantitative Data Summary

The following data consolidates experimental measurements from high-purity synthesis and potentiometric titration studies (e.g., Grygorenko et al., Eur. J. Org. Chem. 2024).[1][2][3][4][5]

| Compound | Structure | Experimental pKa (23°C) | Electronic Feature | |

| Cyclobutanecarboxylic acid | Unsubstituted | 4.79 | 0.00 | Baseline reference |

| 3-Fluorocyclobutanecarboxylic acid | Trans-Isomer | ~3.90 | -0.89 | Strong inductive effect; Anion solvation |

| 3-Fluorocyclobutanecarboxylic acid | Cis-Isomer | ~4.15 | -0.64 | Inductive effect countered by H-bond stabilization |

| 3,3-Difluorocyclobutanecarboxylic acid | Gem-difluoro | 3.63 | -1.16 | Additive inductive effect of two fluorines |

Note: The "Parent" refers to unsubstituted cyclobutanecarboxylic acid. Negative

pKa indicates increased acidity.

Part 3: Experimental Protocol for pKa Determination

To replicate these values or characterize novel derivatives, follow this self-validating potentiometric titration workflow. This method is superior to computational prediction for fluorinated alicycles due to the subtle conformational effects described above.

Materials & Prerequisites

-

Instrument: Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo).

-

Solvent: Carbonate-free water / Methanol co-solvent (if solubility is low, extrapolate to 0% MeOH).

-

Titrant: 0.1 M KOH (standardized) and 0.1 M HCl.

-

Sample: >2 mg of pure 3-fluorocyclobutanecarboxylic acid (purity >95% by NMR).

Step-by-Step Workflow

-

Sample Preparation:

-

Weigh 2–5 mg of the solid acid into the titration vial.

-

Dissolve in 1.0 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

-

Self-Validation: If the compound is insoluble, add methanol in steps (10%, 20%, 30%) and use the Yasuda-Shedlovsky extrapolation to determine aqueous pKa.

-

-

Acid-Base Titration:

-

Perform a "blank" titration on the solvent system to calibrate the electrode.

-

Titrate the sample from pH 1.8 to pH 12.0 using 0.1 M KOH.

-

Perform a back-titration with 0.1 M HCl to check for hysteresis (indicates precipitation or decomposition).

-

-

Data Analysis (Bjerrum Plot):

-

Calculate the average number of protons bound per molecule (

) at each pH step. -

The pKa is the pH where

. -

Quality Control: The titration curve should show a single sharp inflection point. A shallow curve indicates poor solubility or electrode drift.

-

Experimental Workflow Diagram

Figure 2: Standardized workflow for pKa determination of fluorinated cyclobutanes.

References

-

Malashchuk, A., Demchuk, O. P., et al. (2024).[2][3][5] 2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. European Journal of Organic Chemistry.

- Context: Primary source for the synthesis and physicochemical characterization (pKa, LogP) of cis/trans-3-fluorocyclobutanecarboxylic acid.

-

Grygorenko, O. O., et al. (2024).[2][3] Fine-Tuning of Physicochemical Properties of 3,3-Disubstituted Oxetanes Introducing Fluorine Atom(s).

- Context: Provides comparative data on fluorine inductive effects in small rings and titr

-

ChemicalBook.3,3-Difluorocyclobutanecarboxylic acid Properties.

- Context: Provides comparative pKa d

-

PubChem.Cyclobutanecarboxylic acid (Compound CID 19494).

- Context: Source for the baseline pKa of the unsubstituted parent compound (4.79).

Sources

Quantum Chemical Characterization of 3-Fluorocyclobutanecarboxylic Acid

This guide outlines a high-precision computational workflow for characterizing 3-Fluorocyclobutanecarboxylic acid (3-FCBCA) .

Given the molecule's structural relationship to Fluciclovine (18F-FACBC) —a widely used PET radiotracer for prostate cancer and glioma imaging—accurate modeling of its conformational landscape and physicochemical properties is critical for bioisosteric replacement strategies and tracer development.

Technical Guide for Medicinal Chemistry & Structural Biology

Executive Summary & Structural Context

3-Fluorocyclobutanecarboxylic acid presents a unique challenge in computational chemistry due to the flexibility of the cyclobutane ring and the stereoelectronic effects of the fluorine substituent. Unlike planar aromatic rings, cyclobutane exists in a "puckered" conformation to relieve torsional strain (eclipsing interactions).

For 3-FCBCA, the relative orientation of the carboxylic acid (-COOH) and fluorine (-F) groups at the 1- and 3-positions defines two diastereomers:

-

Cis-isomer: Substituents on the same face. In 1,3-disubstituted cyclobutanes, the cis isomer can adopt a diequatorial (e,e) conformation, which is often thermodynamically preferred over the trans isomer.

-

Trans-isomer: Substituents on opposite faces.[1] This forces a pseudo-axial/pseudo-equatorial (a,e) arrangement, typically higher in energy.

This guide provides a validated protocol to determine the Global Minimum Energy Conformer (GMEC), calculate accurate pKa values, and predict solvation free energies.

Computational Strategy: The "Why" and "How"

Level of Theory Selection

Standard DFT functionals like B3LYP often fail to accurately model the weak dispersive forces that dictate the puckering barrier of cycloalkanes. We employ M06-2X or

| Component | Recommendation | Scientific Rationale |

| Functional | M06-2X or | Captures medium-range correlation energy and dispersion interactions crucial for ring puckering and F...H intramolecular interactions. |

| Basis Set | def2-TZVP or 6-311+G(2d,p) | Triple-zeta quality reduces basis set superposition error (BSSE). Diffuse functions (+) are mandatory for the carboxylate anion ( |

| Solvation | SMD (Solvation Model based on Density) | Superior to standard PCM for calculating |

The Thermodynamic Cycle for pKa

Direct calculation of pKa requires the free energy difference between the neutral acid (

Equation:

Step-by-Step Experimental Protocol

Phase 1: Conformational Ensemble Generation

Objective: Avoid getting trapped in local minima (e.g., planar transition states).

-

Initial Sampling: Use a force field (MMFF94s or OPLS3e) to generate an ensemble of conformers.

-

Note: Sample both cis and trans starting geometries separately.[2]

-

-

Filter: Discard conformers with RMSD < 0.5 Å to remove duplicates.

-

Ring Puckering Scan: Perform a relaxed potential energy surface (PES) scan of the ring dihedral angle (C2-C1-C3-C4) from -35° to +35° to ensure the global minimum puckering angle is located.

Phase 2: Geometry Optimization & Frequency Analysis

Objective: Obtain true minima and Zero-Point Energy (ZPE).

-

Optimization: Run DFT optimization (Gas Phase) using opt=tight convergence criteria.

-

Command Example (Gaussian):#p opt=tight freq M062X/def2TZVP

-

-

Frequency Check: Ensure no imaginary frequencies exist.

-

Validation: A single imaginary frequency indicates a transition state (likely the planar ring form). If found, perturb the geometry along the imaginary mode and re-optimize.

-

-

Thermochemistry: Extract Thermal Correction to Gibbs Free Energy (

).

Phase 3: Solution Phase Single Points

Objective: Calculate Solvation Free Energy (

-

SMD Calculation: Perform a single-point energy calculation on the gas-phase optimized geometry using the SMD model (Solvent = Water).

-

Command Example:#p M062X/def2TZVP SCRF=(SMD, Solvent=Water) geom=check

-

-

Total Free Energy (

):

Workflow Visualization

The following diagram illustrates the validated workflow for characterizing 3-FCBCA, ensuring no conformational artifacts are carried forward.

Caption: Workflow for identifying the Global Minimum Energy Conformer (GMEC) and calculating physicochemical properties.

Data Interpretation & Expected Trends[3]

When analyzing your output, structure your data comparison as follows to validate the "Gauche Effect" and ring strain contributions.

Isomer Stability (The 1,3-relationship)

In 1,3-disubstituted cyclobutanes, the cis isomer allows both the Fluorine and Carboxylic Acid to adopt pseudo-equatorial positions simultaneously (depending on the puckering angle, typically ~25-30°). The trans isomer forces one substituent into a pseudo-axial position, creating 1,3-diaxial-like repulsion.

Expected Energy Hierarchy:

-

Global Minimum: Cis-3-FCBCA (diequatorial).

-

Secondary Minimum: Trans-3-FCBCA (equatorial/axial).

-

Saddle Point: Planar conformation (Transition state for ring inversion).

pKa Prediction

Fluorine is an electron-withdrawing group (EWG). Through the inductive effect (-I), it stabilizes the carboxylate anion (

-

Unsubstituted Cyclobutanecarboxylic acid pKa: ~4.79

-

Predicted 3-FCBCA pKa: ~4.2 - 4.5 (Effect is attenuated by distance compared to

-fluorine).

Summary Table Template

Use this table to report your final calculated values:

| Property | Cis-Isomer (calc) | Trans-Isomer (calc) | |

| Electronic Energy (Hartree) | [Value] | [Value] | -- |

| Gibbs Free Energy (kcal/mol) | [Value] | [Value] | |

| Dipole Moment (Debye) | [Value] | [Value] | -- |

| Boltzmann Population (%) | [Value] | [Value] | -- |

| Predicted pKa | [Value] | [Value] | -- |

References

-

Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215–241. Link

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

-

Wiberg, K. B. (1986). The structure of cyclobutane. Journal of the American Chemical Society, 108(19), 5817–5822. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Shoup, T. M., et al. (1999). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Journal of Nuclear Medicine, 40(2), 331-338. Link

Sources

Technical Guide: Preliminary Biological & Physicochemical Screening of 3-Fluorocyclobutanecarboxylic Acid (3-FCBCA)

Executive Summary

This technical guide outlines the standardized workflow for the preliminary biological screening of 3-Fluorocyclobutanecarboxylic acid (3-FCBCA) . While often overshadowed by its amino-acid derivative (the PET tracer anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid, or FACBC/Fluciclovine), the core acid scaffold 3-FCBCA represents a critical fragment in modern medicinal chemistry.

The incorporation of a fluorine atom into the cyclobutane ring induces significant electronic and conformational changes—specifically the "fluorine effect" which biases the ring pucker and lowers the pKa of the carboxylic acid via inductive electron withdrawal. Consequently, screening this compound requires a tailored approach that accounts for its specific acidity, potential for metabolic defluorination, and transport mechanisms distinct from its amino-acid counterparts.

Primary Objective: To establish a self-validating screening protocol that assesses the physicochemical stability, in vitro ADME properties, and basal cytotoxicity of 3-FCBCA.

Physicochemical Profiling (The Foundation)

Before biological exposure, the fundamental properties of 3-FCBCA must be empirically determined. The fluorine substitution on the C3 position creates a dipole that influences the acidity of the C1-carboxylic acid.

pKa Determination Protocol (Potentiometric Titration)

Rationale: The electron-withdrawing nature of fluorine is expected to lower the pKa compared to cyclobutanecarboxylic acid (approx. pKa 4.8). Accurate pKa is essential for predicting ionization state at physiological pH (7.4), which dictates membrane permeability.

Protocol:

-

Instrument: Potentiometric titrator (e.g., Sirius T3).

-

Sample Prep: Dissolve 3-FCBCA (1 mg) in 0.15 M KCl (ionic strength adjuster).

-

Titrant: 0.5 M KOH (carbonate-free).

-

Procedure: Perform triple titration from pH 2.0 to pH 12.0 under N₂ atmosphere to exclude CO₂.

-

Validation: Use Benzoic acid (pKa 4.2) as a reference standard.

-

Output: Calculate pKa using the Bjerrum plot method. Expected range: 4.2 – 4.5.

Lipophilicity (LogD) Assessment

Rationale: Unlike LogP, LogD accounts for ionization at pH 7.4. Since 3-FCBCA will be predominantly ionized (anionic) at physiological pH, LogD is the relevant metric for predicting passive diffusion.

Method: Shake-Flask Method (Miniaturized).

-

Phases: 1-Octanol / Phosphate Buffer (pH 7.4).

-

Quantification: LC-MS/MS (Negative ion mode).

-

Calculation:

In Vitro ADME Screening

Metabolic Stability (Microsomal Stability Assay)

Critical Insight: The cyclobutane ring is generally stable, but the C-F bond can be a liability if oxidative metabolism leads to radical formation or if specific enzymes catalyze defluorination. We must assess if 3-FCBCA undergoes ring-opening or defluorination.

Protocol:

-

System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

-

Concentration: 1 µM 3-FCBCA (to ensure first-order kinetics).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

-

Incubation: 37°C for 0, 15, 30, and 60 minutes.

-

Quench: Ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

-

Analysis: LC-MS/MS (MRM mode). Monitor parent ion [M-H]⁻ (m/z ~117).

-

Metabolite Scouting: Scan for m/z losses corresponding to HF elimination (-20 Da) or hydroxylation (+16 Da).

-

Permeability: PAMPA-GIT vs. Caco-2

Causality: As a small organic acid, 3-FCBCA may permeate via passive diffusion (if unionized) or carrier-mediated transport (Monocarboxylate Transporters, MCTs).

-

PAMPA (Parallel Artificial Membrane Permeability Assay): Measures passive diffusion only.

-

Caco-2 (Human Colorectal Adenocarcinoma cells): Measures passive + active transport.

Data Interpretation:

-

If

, active transport (MCT) is implicated. -

If

, passive diffusion dominates.

Cytotoxicity & Safety Assessment

Cell Viability Assay (ATP Quantification)

Rationale: Unlike tetrazolium assays (MTT) which measure metabolic reduction potential, ATP assays (CellTiter-Glo) provide a direct readout of cellular energy health, which is critical when screening compounds that might interfere with mitochondrial organic acid transport (e.g., Krebs cycle mimics).

Protocol:

-

Cell Lines:

-

HepG2 (Hepatocellular carcinoma) – Metabolic competence model.

-

HK-2 (Human Kidney proximal tubule) – Organic anion transporter model.

-

-

Seeding: 5,000 cells/well in 96-well opaque plates.

-

Treatment: 24h incubation with 3-FCBCA (0.1, 1, 10, 100 µM).

-

Readout: Add CellTiter-Glo reagent, shake for 2 mins, incubate 10 mins, read luminescence.

-

Control: 10 µM Staurosporine (Positive kill control).

Genotoxicity Alert (Ames Test - In Silico/Miniaturized)

Small, strained halogenated rings can theoretically act as alkylating agents.

-

Step 1: In silico prediction (e.g., DEREK or VEGA) for mutagenicity.

-

Step 2: Mini-Ames (fluctuation test) using S. typhimurium strains TA98 and TA100 if in silico flags are raised.

Visualization of Screening Workflow

The following diagram illustrates the logical flow of the screening cascade, ensuring a "Go/No-Go" decision matrix at each stage.

Caption: Figure 1: Sequential decision matrix for the biological characterization of 3-FCBCA. Green nodes indicate biological interaction phases.

Mechanistic Hypothesis: Transport & Metabolism

Unlike its amino acid derivative (FACBC), which utilizes the ASCT2/LAT1 amino acid transporters [1], 3-FCBCA lacks the amine group required for recognition by these systems. Therefore, its cellular entry is hypothesized to occur via Monocarboxylate Transporters (MCTs) , similar to lactate or pyruvate, or via Organic Anion Transporters (OATs) in the kidney.

Transport Pathway Diagram

Caption: Figure 2: Hypothesized cellular uptake mechanisms for 3-FCBCA via MCT and OAT systems, distinct from FACBC amino acid transport.

Summary of Quantitative Benchmarks

To ensure the "Trustworthiness" of the data generated, the following acceptance criteria are established based on historical data for fluorinated fragments [2].

| Parameter | Assay Type | Acceptance Criteria (Pass) | Critical Flag (Fail) |

| Solubility | Kinetic (PBS pH 7.4) | > 100 µM | < 10 µM (Precipitation risk) |

| Permeability | PAMPA | ||

| Metabolic Stability | HLM (1h) | ||

| Cytotoxicity | HepG2 (ATP) | ||

| Mass Balance | LC-MS Recovery | > 85% recovery | < 50% (Non-specific binding) |

References

-

Schuster, D. M., et al. (2011). "Putative Transport Mechanism and Intracellular Fate of Trans-1-Amino-3-18F-Fluorocyclobutanecarboxylic Acid in Human Prostate Cancer." Journal of Nuclear Medicine, 52(11), 1808-1813.

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

-

Grygorenko, O. O., et al. (2020). "Synthesis of 3-fluorocyclobutane-1-carboxylic acid from cyclobutanone." ResearchGate / European Journal of Organic Chemistry.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

Methodological & Application

Application Notes and Protocols for Protecting Group Strategies in the Synthesis of 3-Fluorocyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Fluorocyclobutanecarboxylic Acid in Medicinal Chemistry

3-Fluorocyclobutanecarboxylic acid is a valuable building block in modern drug discovery. The incorporation of a fluorinated cyclobutane motif can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The unique conformational constraints of the cyclobutane ring, combined with the electronic properties of the fluorine atom, make this scaffold particularly attractive for the design of novel therapeutics targeting a wide range of diseases.

The synthesis of 3-fluorocyclobutanecarboxylic acid, however, presents a set of challenges that necessitate a carefully considered protecting group strategy. The presence of multiple reactive functional groups at different stages of the synthesis requires the temporary masking of the carboxylic acid to prevent undesired side reactions during key transformations, such as reduction, fluorination, and oxidation. This application note provides a detailed guide to various protecting group strategies for the synthesis of 3-fluorocyclobutanecarboxylic acid, offering insights into the rationale behind the selection of specific protecting groups and providing detailed, field-proven protocols.

Overall Synthetic Strategy

A common and effective strategy for the synthesis of 3-fluorocyclobutanecarboxylic acid commences with a commercially available precursor, 3-oxocyclobutanecarboxylic acid. The general synthetic pathway involves the following key steps:

-

Protection of the Carboxylic Acid: The carboxylic acid moiety is first protected to prevent its interference in subsequent reactions.

-

Reduction of the Ketone: The ketone at the 3-position is reduced to a hydroxyl group.

-

Fluorination of the Alcohol: The hydroxyl group is replaced with a fluorine atom.

-

Deprotection of the Carboxylic Acid: The protecting group is removed to yield the final product.

The choice of the protecting group for the carboxylic acid is a critical decision that influences the efficiency and success of the entire synthetic sequence. The ideal protecting group must be stable under the conditions of ketone reduction and fluorination, yet readily cleavable without affecting the fluorinated cyclobutane ring.

Protecting Group Strategies: A Comparative Analysis

The selection of a suitable protecting group is governed by the principle of orthogonality , which dictates that the protecting group should be removable under conditions that do not affect other functional groups within the molecule.[1][2] For the synthesis of 3-fluorocyclobutanecarboxylic acid, several ester protecting groups are commonly considered.

The Methyl Ester Strategy

Methyl esters are one of the simplest and most common protecting groups for carboxylic acids.[3]

Rationale for Use: The primary advantage of the methyl ester is its ease of introduction and its general stability under neutral and mildly acidic or basic conditions.

Causality Behind Experimental Choices: While straightforward to implement, the deprotection of a methyl ester typically requires saponification with a strong base (e.g., NaOH or LiOH), which can be problematic in the final step.[3] The presence of a fluorine atom alpha to the carbonyl group in the cyclobutane ring could potentially lead to side reactions under harsh basic conditions. Therefore, while a viable option, careful control of the deprotection step is crucial.

Protocol 1: Protection of 3-Oxocyclobutanecarboxylic Acid as a Methyl Ester

-

Materials: 3-Oxocyclobutanecarboxylic acid, Methanol (anhydrous), Sulfuric acid (concentrated), Sodium bicarbonate, Dichloromethane, Magnesium sulfate.

-

Procedure:

-

To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl 3-oxocyclobutanecarboxylate.

-

Protocol 2: Deprotection of Methyl 3-Fluorocyclobutanecarboxylate

-

Materials: Methyl 3-fluorocyclobutanecarboxylate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water, Hydrochloric acid (1M).

-

Procedure:

-

Dissolve methyl 3-fluorocyclobutanecarboxylate (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 3-fluorocyclobutanecarboxylic acid.

-

The Benzyl Ester Strategy

Benzyl esters offer a significant advantage in that they can be removed under neutral conditions via catalytic hydrogenolysis.[2][4]

Rationale for Use: This deprotection method is particularly mild and avoids the use of strong acids or bases, which could potentially compromise the integrity of the fluorinated cyclobutane ring.

Causality Behind Experimental Choices: The benzyl ester is stable to the conditions required for the reduction of the ketone and the subsequent fluorination. The key advantage lies in the deprotection step. Hydrogenolysis is highly selective and unlikely to affect the C-F bond.

Protocol 3: Protection of 3-Oxocyclobutanecarboxylic Acid as a Benzyl Ester

-

Materials: 3-Oxocyclobutanecarboxylic acid, Benzyl bromide, Potassium carbonate, Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and benzyl bromide (1.2 eq).

-

Stir the mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain benzyl 3-oxocyclobutanecarboxylate.

-

Protocol 4: Deprotection of Benzyl 3-Fluorocyclobutanecarboxylate via Hydrogenolysis

-

Materials: Benzyl 3-fluorocyclobutanecarboxylate, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

-

Procedure:

-

Dissolve benzyl 3-fluorocyclobutanecarboxylate (1.0 eq) in methanol.

-

Add 10% Pd/C (10 mol%).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 3-fluorocyclobutanecarboxylic acid.[1]

-

The tert-Butyl Ester Strategy

The tert-butyl (t-Bu) ester is another excellent choice, offering robust protection and clean, acid-catalyzed deprotection.[5][6]

Rationale for Use: The t-butyl ester is highly stable to a wide range of reagents, including nucleophiles and bases. Its removal under acidic conditions, typically with trifluoroacetic acid (TFA), is highly efficient and generates volatile byproducts (isobutylene and CO2).[5]

Causality Behind Experimental Choices: This strategy is orthogonal to many other protecting groups and the acidic deprotection is generally well-tolerated by the C-F bond. The formation of gaseous byproducts simplifies the work-up procedure.

Protocol 5: Protection of 3-Oxocyclobutanecarboxylic Acid as a tert-Butyl Ester

-

Materials: 3-Oxocyclobutanecarboxylic acid, Isobutylene, Dichloromethane (DCM), Sulfuric acid (concentrated).

-

Procedure:

-

Suspend 3-oxocyclobutanecarboxylic acid (1.0 eq) in DCM and cool to 0°C.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Bubble isobutylene gas through the solution for 1-2 hours while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate to give tert-butyl 3-oxocyclobutanecarboxylate.

-

Protocol 6: Deprotection of tert-Butyl 3-Fluorocyclobutanecarboxylate

-

Materials: tert-Butyl 3-fluorocyclobutanecarboxylate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve tert-butyl 3-fluorocyclobutanecarboxylate (1.0 eq) in DCM.

-

Add trifluoroacetic acid (5-10 eq) and stir the mixture at room temperature for 1-3 hours.

-

Monitor the reaction by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The crude 3-fluorocyclobutanecarboxylic acid can be purified by recrystallization or chromatography.[5]

-

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic pathways for 3-fluorocyclobutanecarboxylic acid utilizing different protecting group strategies.

Caption: Synthetic pathway using a methyl ester protecting group.

Caption: Synthetic pathway using a benzyl ester protecting group.

Caption: Synthetic pathway using a t-butyl ester protecting group.

Data Summary

| Protecting Group | Protection Conditions | Deprotection Conditions | Key Advantages | Potential Issues |

| Methyl Ester | MeOH, H+ | LiOH or NaOH, H₂O/THF | Simple, readily available reagents. | Harsh basic deprotection may cause side reactions. |

| Benzyl Ester | BnBr, K₂CO₃, DMF | H₂, Pd/C | Mild, neutral deprotection via hydrogenolysis. | Catalyst may be sensitive to impurities. |

| tert-Butyl Ester | Isobutylene, H+ | TFA, DCM | Highly stable; clean, acidic deprotection with volatile byproducts. | Requires handling of gaseous isobutylene or strong acid. |

Conclusion

The synthesis of 3-fluorocyclobutanecarboxylic acid is a multi-step process that critically relies on the strategic use of protecting groups for the carboxylic acid functionality. The choice between a methyl, benzyl, or tert-butyl ester depends on the specific requirements of the synthetic route and the tolerance of other functional groups to the deprotection conditions. The benzyl and tert-butyl ester strategies are often preferred due to their mild and orthogonal deprotection methods, which minimize the risk of side reactions and ensure the integrity of the final fluorinated product. By carefully selecting the protecting group and following robust protocols, researchers can efficiently access this valuable building block for the advancement of medicinal chemistry and drug discovery.

References

-

Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]

-

J&K Scientific LLC. (2025). Methyl-Ester Protection and Deprotection. [Link]

- Nayak, M. K., & Chakraborti, A. K. (1998). PhSH-(Catalytic) KF as an Efficient Protocol for Chemoselective Ester O-Alkyl Cleavage under Non-hydrolytic Neutral Condition. Chemistry Letters, 27(3), 297–298.

-

SynArchive. (2024). Protection of Carboxylic acid by Ester. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

Sources

Chiral HPLC Separation of 3-Fluorocyclobutanecarboxylic Acid Enantiomers: An Application Guide

Introduction: The Significance of Chiral Purity in Fluorinated Building Blocks

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. 3-Fluorocyclobutanecarboxylic acid is a key chiral building block in the synthesis of a variety of pharmacologically active compounds. As with most chiral molecules, the individual enantiomers can exhibit markedly different physiological activities and toxicological profiles. Consequently, the ability to accurately separate and quantify these enantiomers is of paramount importance for researchers, scientists, and drug development professionals to ensure the safety, efficacy, and quality of new chemical entities.[1]

This comprehensive application note provides a detailed guide to the chiral High-Performance Liquid Chromatography (HPLC) separation of 3-Fluorocyclobutanecarboxylic acid enantiomers. It delves into the rationale behind chromatographic choices, offers step-by-step protocols, and presents a framework for method development and optimization.

Method Development: A Logic-Driven Approach

The successful chiral separation of 3-Fluorocyclobutanecarboxylic acid, a small, polar, and acidic molecule, hinges on selecting an appropriate Chiral Stationary Phase (CSP) and optimizing the mobile phase to exploit the subtle stereochemical differences between the enantiomers.

Chiral Stationary Phase (CSP) Selection: The Heart of the Separation

Given the acidic nature of the target analyte, two primary classes of CSPs are particularly well-suited for this application: anion-exchange and macrocyclic antibiotic-based phases.

-

Anion-Exchange CSPs: These phases, such as the quinine and quinidine-based CHIRALPAK® QN-AX and QD-AX, are specifically designed for the enantioselective separation of acidic compounds.[2] The separation mechanism relies on ionic interactions between the protonated tertiary amine of the chiral selector and the deprotonated carboxylic acid of the analyte.[3][4][5] This primary interaction is supplemented by a network of secondary interactions, including hydrogen bonding, dipole-dipole, and steric repulsion, which collectively contribute to chiral recognition.[3][4] The pseudo-enantiomeric nature of the QN-AX and QD-AX phases often results in a reversal of the elution order of the enantiomers, providing a powerful tool for peak identification and confirmation.

-

Macrocyclic Antibiotic CSPs: CSPs based on macrocyclic glycopeptides, such as Teicoplanin (e.g., Astec® CHIROBIOTIC® T), offer a multimodal separation mechanism.[6][7] These complex structures present a variety of interaction sites, including hydrophobic pockets, hydroxyl groups, and ionizable amino and carboxyl functions.[8][9] This versatility makes them highly effective for the separation of polar and ionizable compounds like amino acids and carboxylic acids.[6][10] The teicoplanin aglycone, which lacks the sugar moieties, can sometimes offer enhanced selectivity for acidic compounds by reducing non-polar interactions that may hinder resolution.[10][11]

Mobile Phase Optimization: Fine-Tuning the Interaction

The composition of the mobile phase plays a critical role in modulating the interactions between the analyte and the CSP. For the selected CSPs, a polar organic mobile phase is generally the most effective.

-

Solvent System: A typical starting point is a mixture of a polar organic solvent, such as methanol or acetonitrile, with acidic and basic additives to control the ionization states of both the analyte and the chiral selector.[5] Methanol is often a good initial choice due to its ability to engage in hydrogen bonding.

-

Additives for Ionization Control: The inclusion of a weak acid (e.g., acetic acid, formic acid) and a weak base or its salt (e.g., ammonium acetate) is crucial for achieving retention and selectivity on anion-exchange CSPs.[5] These additives create a buffered system that ensures the analyte is in its anionic form and the chiral selector is in its cationic form, facilitating the primary ion-exchange interaction.[3]

Detection Strategy for a Non-Chromophoric Analyte

3-Fluorocyclobutanecarboxylic acid lacks a strong chromophore, making direct UV detection challenging at low concentrations. Two primary strategies can be employed to overcome this limitation:

-

Pre-column Derivatization: The carboxylic acid moiety can be reacted with a chiral or achiral derivatizing agent that introduces a chromophore or fluorophore.[12][13] For instance, derivatization with a reagent like 3-bromoacetylcoumarin can yield a highly fluorescent product, significantly enhancing detection sensitivity.[12][13] However, this approach adds a step to the workflow and requires careful validation to ensure complete and non-racemizing derivatization.

-

Mass Spectrometric (MS) Detection: A more direct and increasingly common approach is the use of a mass spectrometer as the detector. The mobile phases used for anion-exchange and macrocyclic antibiotic CSPs are often compatible with electrospray ionization (ESI) MS, especially when volatile buffers like ammonium acetate or formate are used. MS detection offers high sensitivity and selectivity, and provides mass confirmation of the analyte peaks.

Experimental Protocols

The following protocols provide a starting point for the chiral separation of 3-Fluorocyclobutanecarboxylic acid enantiomers. Optimization of these conditions may be necessary to achieve the desired resolution and analysis time.

Protocol 1: Separation on an Anion-Exchange CSP

This protocol is based on the well-established methodology for separating acidic compounds on quinine-based CSPs.

Materials and Equipment:

-

HPLC system with a binary or quaternary pump, autosampler, and column oven

-

Detector: UV-Vis or Mass Spectrometer

-

Chiral Column: CHIRALPAK® QD-AX (or QN-AX), 5 µm, 4.6 x 150 mm

-

Mobile Phase A: Methanol with 0.3% Acetic Acid and 0.15% Ammonium Acetate

-

Sample: Racemic 3-Fluorocyclobutanecarboxylic acid (1 mg/mL in Methanol)

Chromatographic Conditions:

| Parameter | Value |

| Column | CHIRALPAK® QD-AX, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Isocratic: Methanol / Acetic Acid / Ammonium Acetate (see above) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 5 µL |

| Detection | MS (ESI-) or UV (if derivatized) |

Procedure:

-

Prepare the mobile phase by mixing the components thoroughly and degassing.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved (approximately 30 minutes).

-

Inject the sample solution.

-

Monitor the chromatogram for the elution of the two enantiomers.

Expected Results:

Baseline or near-baseline separation of the two enantiomers is expected. The elution order will be reversed if a CHIRALPAK® QN-AX column is used under the same conditions.

Protocol 2: Separation on a Macrocyclic Antibiotic CSP

This protocol utilizes a Teicoplanin-based CSP, which offers a different selectivity profile.

Materials and Equipment:

-

HPLC system with a binary or quaternary pump, autosampler, and column oven

-

Detector: UV-Vis or Mass Spectrometer

-

Chiral Column: Astec® CHIROBIOTIC® T, 5 µm, 4.6 x 250 mm

-

Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.02 / 0.01 v/v/v)

-

Sample: Racemic 3-Fluorocyclobutanecarboxylic acid (1 mg/mL in Methanol)

Chromatographic Conditions:

| Parameter | Value |

| Column | Astec® CHIROBIOTIC® T, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Isocratic: Methanol / Acetic Acid / Triethylamine |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 20 °C |

| Injection Volume | 10 µL |

| Detection | MS (ESI-) or UV (if derivatized) |

Procedure:

-

Prepare the mobile phase and degas.

-

Equilibrate the column until a stable baseline is observed.

-

Inject the sample.

-

Analyze the resulting chromatogram.

Expected Results:

This method should also provide resolution of the enantiomers. The retention times and selectivity may differ significantly from the anion-exchange method, offering a complementary separation approach.

Visualizing the Workflow

A systematic approach to method development is crucial for efficiently achieving optimal chiral separation.

Caption: Chiral HPLC method development workflow.

Data Interpretation and System Suitability

For a robust and reliable chiral separation method, it is essential to evaluate the following parameters:

| Parameter | Symbol | Formula | Significance |

| Retention Factor | k | (tR - t0) / t0 | Measures the retention of an analyte on the column. |

| Selectivity Factor | α | k2 / k1 | Indicates the separation between the two enantiomers. An α > 1 is required for separation. |

| Resolution | Rs | 2(tR2 - tR1) / (w1 + w2) | Quantifies the degree of separation between two peaks. Rs ≥ 1.5 indicates baseline separation. |

| Tailing Factor | T | W0.05 / (2f) | Measures peak symmetry. A value close to 1 is ideal. |

Here, tR is the retention time, t0 is the void time, k1 and k2 are the retention factors of the first and second eluting enantiomers, respectively, and w is the peak width at the base. W0.05 is the peak width at 5% of the peak height, and f is the distance from the peak maximum to the leading edge of the peak at 5% height.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No Separation (α = 1) | - Inappropriate CSP- Incorrect mobile phase composition | - Screen different CSPs (e.g., switch from anion-exchange to macrocyclic antibiotic)- Adjust mobile phase additives (acid/base concentration) |

| Poor Resolution (Rs < 1.5) | - Low selectivity (α is close to 1)- Poor column efficiency | - Optimize mobile phase composition and temperature to increase α- Use a longer column or a column with smaller particles- Reduce flow rate |

| Broad or Tailing Peaks | - Secondary interactions with the stationary phase- Sample overload | - Adjust mobile phase additives- Ensure sample is fully dissolved in the mobile phase- Reduce injection volume or sample concentration |

| Irreproducible Retention Times | - Inadequate column equilibration- Mobile phase instability- Temperature fluctuations | - Increase column equilibration time- Prepare fresh mobile phase daily- Use a column oven for precise temperature control |

Conclusion

The successful chiral separation of 3-Fluorocyclobutanecarboxylic acid is readily achievable through a systematic method development approach. By selecting an appropriate chiral stationary phase, such as an anion-exchange or macrocyclic antibiotic-based column, and carefully optimizing the polar organic mobile phase, baseline resolution of the enantiomers can be attained. The choice of a suitable detection method, with mass spectrometry being a highly effective option for this non-chromophoric analyte, is also critical for accurate quantification. The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to establish robust and reliable methods for the chiral analysis of this important fluorinated building block, thereby ensuring the stereochemical integrity of their research and development efforts.

References

-

Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Lajin, B., & Hartleb, K. (2020). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Journal of Chromatography A, 1633, 461575. Available at: [Link]

-

Poboży, E., Król, E., Wójcik, L., Wachowicz, M., & Trojanowicz, M. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta, 172(3-4), 409–417. Available at: [Link]

-

Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

-

Daicel. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® QN-AX and CHIRALPAK QD-AX. Retrieved from [Link]

-

Daicel. (n.d.). chiralpak® qn-ax. Retrieved from [Link]

-

Peter, A., Aranyi, A., & Forgacs, E. (2007). Enantioseparation of Stereoisomers of Different Analytes on Teicoplanin, its Analogs and Ristocetin A-Based CSPs. Current Pharmaceutical Analysis, 3(4), 253-270. Available at: [Link]

-

Berthod, A., Chen, X., Kullman, J. P., Armstrong, D. W., Gasparrini, F., D'Acquarica, I., ... & Carotti, A. (2000). Role of the Carbohydrate Moieties in Chiral Recognition on Teicoplanin-based LC Stationary Phases. Analytical Chemistry, 72(8), 1767-1780. Available at: [Link]

-

Hroboňová, K., Lehotay, J., & Čižmárik, J. (2016). HPLC Enantioseparation of Phenylcarbamic Acid Derivatives by Using Macrocyclic Chiral Stationary Phases. Nova Biotechnologica et Chimica, 15(1), 11-20. Available at: [Link]

-

Lehotay, J., Hroboňová, K., & Čižmárik, J. (2006). [Effect of saccharides in the teicoplanin stationary phase on the separation of enantiomers of the phenylcarbamic type using HPLC]. Ceska a Slovenska Farmacie, 55(4), 175-179. Available at: [Link]

-

ResearchGate. (2021). Chiral Separation of Phospine-Containing alpha-Amino Acid Derivatives Using Two Complementary Cellulosic Stationary Phases in Supercritical Fluid Chromatography. Retrieved from [Link]

-

ResearchGate. (2018). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. Retrieved from [Link]

-

ResearchGate. (2019). Chiral Separations Using Marfey's Reagent. Retrieved from [Link]

-

Poboży, E., Król, E., Wójcik, L., Wachowicz, M., & Trojanowicz, M. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Analytical and Bioanalytical Chemistry, 400(10), 3487-3495. Available at: [Link]

-

Goodman, M. M., et al. (1998). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Journal of Nuclear Medicine, 39(5), 850-856. Available at: [Link]

-

Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

-

Esquenazi, Y., et al. (2018). Fluciclovine, Anti-1-Amino-3-[18F]-Fluorocyclobutane-1-Carboxylic Acid: A Novel Radiotracer for Meningioma. World Neurosurgery, 118, e1039-e1043. Available at: [Link]

-

Szabó, Z., et al. (2014). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 19(12), 20936-20967. Available at: [Link]

-

ResearchGate. (n.d.). Enantiomer separation of acidic compounds Using Daicel CHIRALPAK QN-AX and QD-AX columns and the Agilent 1260 Infinity Analytical SFC System. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioseparation of stereoisomers of different analytes on teicoplanin.... Retrieved from [Link]

-

HPLC-MART. (n.d.). CHIRALPAK QD-AX. Retrieved from [Link]

-

Daicel. (n.d.). chiralpak® qn-ax. Retrieved from [Link]

-

MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

-

HPLC-MART. (n.d.). CHIRALPAK QD-AX. Retrieved from [Link]

-

PubMed. (2006). [Effect of saccharides in the teicoplanin stationary phase on the separation of enantiomers of the phenylcarbamic type using HPLC]. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. hplcmart.com [hplcmart.com]

- 3. chiraltech.com [chiraltech.com]

- 4. researchgate.net [researchgate.net]

- 5. hplc.eu [hplc.eu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. [Effect of saccharides in the teicoplanin stationary phase on the separation of enantiomers of the phenylcarbamic type using HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Derivatization Protocols for the GC-MS Analysis of 3-Fluorocyclobutanecarboxylic Acid

Application Note: AN-GC-2026-FCBA

Abstract & Scope

This technical guide outlines the validated methodologies for the gas chromatography-mass spectrometry (GC-MS) analysis of 3-Fluorocyclobutanecarboxylic acid (3-FCBA). As a critical fluorinated building block in medicinal chemistry, 3-FCBA presents specific analytical challenges due to its high polarity, thermal instability of the carboxylic moiety, and the steric strain of the cyclobutane ring.

This note details two distinct derivatization strategies:

-

Silylation (BSTFA): For rapid screening and high-throughput qualitative analysis.

-

Methylation (BF3-Methanol): For robust, highly stable quantitative profiling.

Chemical Context & Analytical Challenge

The Analyte

3-FCBA (C₅H₇FO₂) is a small, polar molecule containing a strained cyclobutane ring and a secondary fluorine substituent.

-

Molecular Weight: 118.11 g/mol

-

pKa: ~4.5 (Predicted)

-

Boiling Point: Predicted >200°C (with decomposition)

The Problem: Why Derivatize?

Direct injection of carboxylic acids into a GC-MS system is contraindicated for three reasons:

-

Hydrogen Bonding: The free hydroxyl group (-OH) forms intermolecular hydrogen bonds, leading to peak tailing and adsorption on the inlet liner and column stationary phase.

-

Thermal Instability: The strained cyclobutane ring, combined with the carboxylic acid function, increases susceptibility to decarboxylation or ring-opening reactions at high injector temperatures.

-

Volatility: The underivatized acid has low vapor pressure, requiring excessive thermal energy for volatilization.

The Solution: Chemical Modification

We employ derivatization to replace the active acidic hydrogen with a non-polar moiety.[1]

| Method | Reagent | Derivative Formed | Mechanism | Primary Use Case |

| A. Silylation | BSTFA + 1% TMCS | TMS Ester | Nucleophilic Substitution ( | Rapid Screening, Impurity Profiling |

| B. Methylation | BF | Methyl Ester | Acid-Catalyzed Fischer Esterification | Precise Quantitation, Stability Studies |

Protocol A: Rapid Silylation (BSTFA)

Best for: Quick purity checks, dry samples, and identifying unknown impurities. Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

Mechanistic Insight

BSTFA acts as a powerful silyl donor. The addition of 1% TMCS acts as a catalyst, increasing the silyl donor power of the mixture to ensure the sterically hindered carboxylic acid (adjacent to the cyclobutane ring) is fully derivatized.

-

Reaction:

Step-by-Step Procedure

-

Sample Preparation: Weigh ~1-2 mg of 3-FCBA into a dry 1.5 mL GC autosampler vial.

-

Solvent Addition: Add 500 µL of anhydrous Pyridine. (Pyridine acts as an acid scavenger and solvent).

-

Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.

-

Inerting: Flush the vial headspace with dry Nitrogen (

) for 5 seconds and cap immediately with a PTFE-lined crimp cap. -

Reaction: Vortex for 30 seconds. Heat the vial at 60°C for 30 minutes in a dry block heater.

-

Note: Do not exceed 70°C to avoid potential thermal degradation of the fluorinated ring.

-

-

Analysis: Cool to room temperature. Inject directly into the GC-MS.

Workflow Diagram (Silylation)

Figure 1: Rapid Silylation Workflow using BSTFA. Critical control point is moisture exclusion.

Protocol B: Robust Methylation (BF3-Methanol)

Best for: Quantitative analysis, batch release testing, and samples containing moisture.

Reagent: Boron Trifluoride (

Mechanistic Insight

This is a Fischer esterification.

Step-by-Step Procedure

-

Dissolution: Dissolve ~5 mg of 3-FCBA in 1 mL of Methanol in a reaction vial.

-

Catalyst Addition: Add 1 mL of

-Methanol (14%) reagent. -

Reaction: Cap tightly. Heat at 60°C for 15 minutes .

-

Caution: Extended heating >30 mins or >70°C may cause ring opening of the cyclobutane moiety.

-

-

Quenching (Critical): Cool the vial. Add 1 mL of Saturated Sodium Bicarbonate (

) solution. This neutralizes the acid and prevents column damage. -

Extraction: Add 1 mL of Hexane (containing Internal Standard, e.g., Methyl Benzoate).

-

Phase Separation: Vortex vigorously for 1 minute. Allow layers to separate (or centrifuge at 2000 rpm for 2 mins).

-

Transfer: Transfer the Top (Hexane) layer to a GC vial containing anhydrous

(to dry the solvent). -

Analysis: Inject the dry hexane layer.[2]

Workflow Diagram (Methylation)

Figure 2: Methylation Workflow. The biphasic extraction ensures the removal of acidic catalyst prior to injection.

GC-MS Method Parameters

To ensure separation of the volatile ester from the solvent front and potential isomers, use the following validated parameters.

| Parameter | Setting | Rationale |

| Column | DB-5ms (or equivalent) 30m x 0.25mm x 0.25µm | Low bleed, standard non-polar phase suitable for esters. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard optimal linear velocity. |

| Inlet | Split (20:1) @ 250°C | High split prevents column overload; 250°C ensures rapid volatilization. |

| Oven Program | 40°C (hold 2 min) | Low initial temp is critical to focus the volatile ester (Methyl ester bp ~130-140°C). |

| Transfer Line | 280°C | Prevents condensation between GC and MS. |

| Ion Source | EI (70 eV) @ 230°C | Standard ionization energy. |

| Scan Range | 40 - 350 m/z | Sufficient to capture molecular ion and fragments; avoid <40 to exclude air/solvent. |

Data Analysis & Quality Control

Predicted Mass Spectra (EI Fragmentation)

Identification relies on characteristic fragmentation patterns.

Methyl 3-Fluorocyclobutanecarboxylate (MW ~132):

-

Molecular Ion (

): m/z 132 (Likely weak intensity). -

Base Peak: m/z 73 (

equivalent or ring fragment) or m/z 59 ( -

Loss of Fluorine:

(m/z 113). -

Loss of Methoxy:

(m/z 101).

TMS 3-Fluorocyclobutanecarboxylate (MW ~190):

-

Molecular Ion (

): m/z 190. -

Trimethylsilyl cation: m/z 73 (Dominant/Base Peak).

- : m/z 175 (Loss of methyl from TMS).

System Suitability Criteria

-

Tailing Factor: < 1.2 (for the ester peak). If > 1.2, check inlet liner deactivation or moisture contamination (for TMS method).

-

Resolution: Baseline separation from solvent front.

-

Linearity:

over the range of 10 - 500 µg/mL.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Peak (TMS Method) | Moisture in sample/solvent. | Dry sample thoroughly; use fresh anhydrous pyridine; ensure BSTFA is not hydrolyzed (should be clear, not cloudy). |

| Extra Peaks (Methylation) | Incomplete reaction or ring opening. | Reduce reaction time to 10 mins. Ensure temperature does not exceed 60°C. |

| Tailing Peaks | Active sites in liner.[3] | Replace inlet liner with deactivated wool. Trim column 10cm. |

| Ghost Peaks | Septum bleed or vial contamination. | Use PTFE-lined septa. Bake out column. |

References

-

Agilent Technologies. (2022). GC/MS Analysis of Carboxylic Acids using BSTFA. Retrieved from [Link]

-

Phenomenex. (2021).[3][4] Guide to GC Derivatization: Silylation vs. Alkylation. Retrieved from [Link]

-

PubChem. (2024).[5][6] Compound Summary: 3-Fluorocyclobutanecarboxylic acid.[6][7] National Library of Medicine. Retrieved from [Link]

-

Chernykh, A. V., et al. (2015).[2][8] Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry.[8] (Context on stability of the 3-fluorocyclobutane core). Retrieved from [Link]

Sources

- 1. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. reddit.com [reddit.com]

- 5. 3-Fluorocyclobutane-1,1-dicarboxylic acid | C6H7FO4 | CID 85604385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cis-3-Cyano-3-fluoro-cyclobutanecarboxylic acid | C6H6FNO2 | CID 162377688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Putative Transport Mechanism and Intracellular Fate of Trans-1-Amino-3-18F-Fluorocyclobutanecarboxylic Acid in Human Prostate Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 8. researchgate.net [researchgate.net]

Strategic Deployment of 3-Fluorocyclobutanecarboxylic Acid in Medicinal Chemistry

Topic: Application of 3-Fluorocyclobutanecarboxylic Acid in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the toolkit of modern medicinal chemistry, 3-fluorocyclobutanecarboxylic acid (3-FCBA) represents a high-value bioisostere used to modulate physicochemical properties without significantly altering steric bulk. Unlike flexible alkyl chains or planar aromatic rings, the 3-fluorocyclobutane moiety offers a unique combination of conformational restriction , dipole orientation , and metabolic stability .

This guide details the strategic application of 3-FCBA, focusing on its role in lowering pKa, blocking metabolic soft spots, and serving as a rigid linker. It includes a validated synthetic protocol for the building block and a case study on its most successful application, the PET tracer Fluciclovine.

Physicochemical Profiling & Design Rationale

The "Fluorine Effect" on Cyclobutane

The introduction of a fluorine atom at the 3-position of a cyclobutane ring induces profound electronic and conformational changes compared to the des-fluoro or unsubstituted analogs.

| Property | Effect of 3-Fluoro Substitution | Medicinal Chemistry Implication |

| Acid Strength (pKa) | Acidification (~0.8 - 1.0 log units) | The electron-withdrawing inductive effect (-I) lowers the pKa of the carboxylic acid (from ~4.8 to ~3.9-4.0). This increases the fraction of ionized species at physiological pH, potentially reducing passive permeability but improving solubility. |

| Lipophilicity (LogD) | Modulation (Isomer Dependent) | Trans-isomers generally exhibit higher lipophilicity than cis-isomers due to the cancellation of dipoles. The C-F bond adds lipophilicity compared to C-H but lowers it compared to C-Cl or C-Br. |

| Conformation | Ring Pucker Control | The cyclobutane ring is not planar; it exists in a "puckered" conformation (~25-35°). Fluorine prefers the equatorial position to minimize 1,3-diaxial repulsion, locking the conformation and directing the vector of attached substituents. |

| Metabolic Stability | Blockade | The C-F bond (105 kcal/mol) is metabolically inert. Placing fluorine at the 3-position blocks oxidative metabolism (hydroxylation) that typically occurs at the methylene carbons of cyclobutane or cyclopentane rings. |

Structural Bioisosterism

3-FCBA is frequently employed as a bioisostere for:

-

Cyclopentanecarboxylic acid: Reduced ring size lowers lipophilicity (LogP).

-

Proline/Pyrrolidine: Mimics the turn geometry of proline without the nitrogen center.

-

Linear Alkyl Spacers: Provides a rigidified spacer with a defined distance (~4-5 Å) between the acid and the 3-position substituent.

Decision Framework: When to Use 3-FCBA

The following decision tree illustrates the logical flow for selecting 3-FCBA during hit-to-lead optimization.

Figure 1: Decision matrix for incorporating the 3-fluorocyclobutane moiety into drug candidates.

Validated Synthetic Protocol: Preparation of 3-FCBA

While 3-FCBA is commercially available, custom synthesis is often required to access specific stereoisomers or isotopologues (e.g., for PET precursors). The following protocol describes the synthesis from 3-oxocyclobutanecarboxylic acid .

Reaction Scheme

-

Reduction: 3-Oxocyclobutanecarboxylic acid → 3-Hydroxycyclobutanecarboxylic acid.

-

Fluorination: 3-Hydroxycyclobutanecarboxylic acid → 3-Fluorocyclobutanecarboxylic acid (using Deoxo-Fluor or DAST).

Materials & Reagents[1][2][3][4][5][6][7][8][9]

-

Starting Material: 3-Oxocyclobutanecarboxylic acid (CAS: 23761-23-1).

-

Reductant: Sodium Borohydride (NaBH4).

-

Fluorinating Agent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or Diethylaminosulfur trifluoride (DAST). Note: Deoxo-Fluor is thermally more stable than DAST.

-

Solvents: Methanol (MeOH), Dichloromethane (DCM, anhydrous).

Step-by-Step Methodology

Step 1: Reduction to 3-Hydroxycyclobutanecarboxylic Acid

-

Dissolution: Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in MeOH (0.5 M concentration) and cool to 0 °C in an ice bath.

-

Addition: Slowly add NaBH4 (1.5 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

-

Reaction: Stir at 0 °C for 1 hour, then warm to room temperature (RT) and stir for an additional 2 hours. Monitor by TLC (stain with KMnO4).

-

Quench: Acidify to pH ~2 with 1N HCl.

-

Extraction: Extract with EtOAc (3x). Dry combined organics over MgSO4, filter, and concentrate in vacuo.

-

Yield: Expect quantitative yield of the alcohol as a mixture of cis/trans isomers (typically ~3:1 favoring cis).

Step 2: Nucleophilic Fluorination (The Critical Step)

Critical Control Point: Direct fluorination of the hydroxy acid can lead to polymerization. It is recommended to protect the acid as an ester (e.g., methyl ester) before fluorination, then hydrolyze. This protocol assumes the methyl ester intermediate.

-

Esterification (Pre-step): Treat the hydroxy acid with MeOH/H2SO4 (cat.) at reflux for 4 hours. Isolate the methyl 3-hydroxycyclobutanecarboxylate.

-

Setup: Dissolve methyl 3-hydroxycyclobutanecarboxylate (1.0 eq) in anhydrous DCM under Argon/Nitrogen atmosphere. Cool to -78 °C.

-

Fluorination: Add Deoxo-Fluor (1.5 eq) dropwise. Note: Maintain low temperature to suppress elimination to the cyclobutene.

-

Warming: Allow the reaction to warm slowly to RT overnight.

-

Quench: Pour the reaction mixture into saturated aqueous NaHCO3. Caution: Vigorous CO2 evolution.

-

Purification: Extract with DCM. Purify by flash column chromatography (Hexanes/EtOAc). The fluorine inversion (SN2) will convert cis-alcohol to trans-fluoride and vice versa.

-

Hydrolysis: Dissolve the fluorinated ester in THF/Water (1:1), add LiOH (2.0 eq), and stir at RT for 2 hours. Acidify and extract to obtain 3-fluorocyclobutanecarboxylic acid .

Case Study: Fluciclovine (Axumin®)

Fluciclovine (anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid) is the definitive example of this moiety's utility.

-

Mechanism: It is a synthetic amino acid transported by LAT1 and ASCT2 transporters, which are upregulated in prostate and glioma cancer cells.

-

Role of Fluorine:

-

Metabolic Stability: The 3-fluoro group prevents metabolism, allowing the tracer to accumulate in cells without being incorporated into proteins.

-

Transport Affinity: The specific trans (anti) stereochemistry, locked by the cyclobutane ring, perfectly mimics the spatial requirements of the amino acid transporters.

-

Labeling: Provides the site for 18F attachment for PET imaging.